1,6-Dihydroxytetracene-5,12-dione
Description
Context within the Tetracene-5,12-dione Family
The parent compound, tetracene-5,12-dione, is a quinone derivative of tetracene. nih.govstenutz.eu It possesses a rigid, planar structure with the chemical formula C₁₈H₁₀O₂ and a molecular weight of 258.28 g/mol . stenutz.euwikidata.org The core structure consists of four linearly fused benzene (B151609) rings, with two carbonyl groups located at the 5 and 12 positions. This extended π-conjugated system is fundamental to the electronic and photophysical properties of the molecule.
The tetracene-5,12-dione framework can be chemically modified through the introduction of various substituent groups at different positions on the aromatic rings. These modifications can significantly alter the molecule's properties, leading to a diverse family of derivatives with a wide range of potential applications.
Strategic Importance of Hydroxyl Substitution in Tetracene-5,12-dione Systems
The introduction of hydroxyl (-OH) groups onto the tetracene-5,12-dione scaffold, as in the case of 1,6-Dihydroxytetracene-5,12-dione, is a key strategy for fine-tuning its chemical and physical properties. The position of these hydroxyl groups is crucial, as it can influence the formation of specific isomers during synthesis. nih.gov For instance, the electrochemical oxidation of polycyclic aromatic phenols can lead to the formation of either p-quinones or o-quinones depending on the initial position of the hydroxy group. nih.gov
Hydroxyl groups can impact the molecule in several ways:
Electronic Properties: The electron-donating nature of hydroxyl groups can alter the electron density distribution across the aromatic system. This, in turn, affects the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov These energy levels are critical in determining the material's potential for use in electronic devices.
Intermolecular Interactions: Hydroxyl groups can participate in hydrogen bonding, which can significantly influence the solid-state packing and molecular self-assembly of the compound. nih.gov These intermolecular forces play a vital role in determining the bulk properties of the material.
Spectroscopic Properties: The presence of hydroxyl groups can cause shifts in the absorption and emission spectra of the molecule. nih.gov This is due to their influence on the electronic transitions within the conjugated system.
Reactivity: The hydroxyl groups can act as reactive sites for further chemical modifications, allowing for the synthesis of more complex derivatives with tailored functionalities.
While detailed experimental data specifically for this compound is not extensively available in public literature, the general principles of hydroxyl substitution in polycyclic aromatic quinones provide a strong framework for understanding its potential characteristics and importance. The strategic placement of hydroxyl groups at the 1 and 6 positions is expected to impart unique electronic and intermolecular properties compared to other dihydroxy isomers of tetracene-5,12-dione, making it a compelling subject for further research and development in the field of materials science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
3312-43-4 |
|---|---|
Molecular Formula |
C18H10O4 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
1,6-dihydroxytetracene-5,12-dione |
InChI |
InChI=1S/C18H10O4/c19-13-7-3-6-11-14(13)18(22)12-8-9-4-1-2-5-10(9)16(20)15(12)17(11)21/h1-8,19-20H |
InChI Key |
QQYXWRMQSCHHFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=C2O)C(=O)C4=C(C3=O)C(=CC=C4)O |
Origin of Product |
United States |
Synthetic Methodologies for 1,6 Dihydroxytetracene 5,12 Dione and Its Derivatives
Multi-Step Organic Synthesis Approaches
The construction of the 1,6-dihydroxytetracene-5,12-dione framework likely involves a multi-step sequence, beginning with the synthesis of a suitable tetracene-5,12-dione precursor, followed by the regioselective introduction of hydroxyl groups.
Preparation of Tetracene-5,12-dione Precursors
The synthesis of the core structure, tetracene-5,12-dione, can be achieved through various methods, with the Diels-Alder reaction being a prominent strategy. One approach involves the reaction of a benzocyclobutene with a suitable dienophile, such as a naphthoquinone derivative. For instance, the reaction of benzocyclobutenes with 1,4-naphthoquinone (B94277) can yield the tetracene-5,12-dione skeleton. acs.org This cycloaddition can be performed under thermal conditions or with microwave assistance, which can significantly reduce reaction times. acs.org
Table 1: Synthesis of Tetracene-5,12-dione via Diels-Alder Reaction
| Reactant 1 | Reactant 2 | Conditions | Yield | Reference |
|---|---|---|---|---|
| Benzocyclobutene derivative | 1,4-Naphthoquinone | Toluene, 120 °C, sealed tube, 48 h | 47% | acs.org |
Another classical approach to the synthesis of related quinone systems involves Friedel-Crafts acylation reactions, although this is more commonly applied to the synthesis of anthraquinones.
Regioselective Hydroxylation Strategies
The introduction of hydroxyl groups at the C1 and C6 positions of the tetracene-5,12-dione core is a critical and challenging step. Regioselective functionalization of large polycyclic aromatic systems can be difficult to control. While specific methods for the 1,6-dihydroxylation of tetracene-5,12-dione are not well-documented, strategies employed for the synthesis of similarly substituted anthraquinones may offer insights. For example, the synthesis of 1,5-dihydroxyanthraquinone (B121750) (anthrarufin) can be achieved through the condensation of meta-hydroxybenzoic acid in a molten mixture of aluminum chloride and sodium chloride. acs.org This type of reaction, if applied to a larger benzannulated system, could potentially lead to the desired 1,6-disubstitution pattern on the tetracene core, although the regioselectivity would need to be carefully controlled.
Synthesis of Coordination Complexes Incorporating Dihydroxytetracene-5,12-dione Ligands
The dihydroxy-dione functionality of this compound makes it a potential bidentate ligand for the formation of coordination complexes with various metal centers.
Ligand Preparation from Dihydroxytetracene-5,12-diones
The primary step in utilizing this compound as a ligand is its successful synthesis, as outlined in the sections above. For related isomers, such as 6,11-dihydroxytetracene-5,12-dione (B162302), multi-gram scale synthesis has been reported using a modified Sartori's procedure. acs.org The resulting dihydroxy-tetracenedione can then be deprotonated to form a dianionic ligand, often denoted as H2-TtDo, which can coordinate to metal centers.
Reactions with Metal Centers
The coordination chemistry of quinone-type ligands with various transition metals is an active area of research. While specific complexes with this compound are not detailed in the literature, the reactivity of related quinone and diimine ligands with metals such as Rh(III), Ir(III), Re(I), and Pd(II) has been explored.
Rhodium(III) and Iridium(III): Rhodium(I) precursors can react with quinones, leading to either Rh(II)-semiquinone or stable Rh(III)-catecholate complexes, depending on the oxidizing power of the quinone. acs.org Iridium(III) complexes with various organic ligands have been synthesized and studied for their potential applications, for example, as anticancer agents. rsc.orgnih.govnih.gov
Rhenium(I): Rhenium(I) tricarbonyl complexes with diimine ligands are known for their photophysical properties and photoreactivity. chimia.chmdpi.com The coordination of a dihydroxytetracene-dione ligand to a Re(I) center could lead to novel materials with interesting electronic and photophysical characteristics.
Palladium(II): Palladium complexes with quinone ligands have been investigated, where the quinone can coordinate to the palladium center through its C=C double bonds. acs.org The coordination mode can be influenced by the other ligands present on the metal center. acs.orgrsc.orgnih.gov
Table 2: Examples of Metal Complexes with Related Quinone and Diimine Ligands
| Metal Center | Ligand Type | Resulting Complex Type | Reference |
|---|---|---|---|
| Rh(I) | 9,10-Phenanthrenequinone | Rh(III)-catecholate complex | acs.org |
| Ir(III) | Isoquinoline derivatives | Anticancer agents | rsc.org |
| Re(I) | Diimine ligands | Luminescent tricarbonyl complexes | chimia.chmdpi.com |
The synthesis of coordination complexes with this compound would likely involve the reaction of the deprotonated ligand with a suitable metal salt or precursor in an appropriate solvent. Characterization of the resulting complexes would then be carried out using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine their structure and properties.
Advanced Spectroscopic and Structural Characterization of 1,6 Dihydroxytetracene 5,12 Dione Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
High-Resolution NMR for Structural Assignments (e.g., ¹H, ¹³C NMR)
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental techniques for the structural confirmation of 1,6-Dihydroxytetracene-5,12-dione.
In the ¹H NMR spectrum, the hydroxyl protons (-OH) would be expected to appear as a broad singlet, with a chemical shift that can be highly dependent on the solvent and concentration due to hydrogen bonding. The aromatic protons on the tetracene backbone would exhibit complex splitting patterns in the downfield region (typically 7.0-9.0 ppm) due to spin-spin coupling with neighboring protons. The exact chemical shifts and coupling constants would be unique to the 1,6-substitution pattern, allowing for its differentiation from other isomers.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbons (C=O) of the dione (B5365651) functionality are characteristically found at the most downfield region of the spectrum (around 180-190 ppm). The hydroxyl-bearing carbons (C-OH) would appear in the range of 150-160 ppm, while the other aromatic carbons would resonate between 110 and 140 ppm. The symmetry of the molecule influences the number of distinct signals observed.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on known values for similar polycyclic aromatic quinones.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C5, C12) | - | ~185 |
| Hydroxyl-substituted (C1, C6) | - | ~155 |
| Aromatic CH | 7.0 - 9.0 | 110 - 140 |
| Quaternary Aromatic C | - | 120 - 145 |
| Hydroxyl OH | Variable (broad singlet) | - |
2D NMR Techniques for Connectivity and Intermolecular Interactions (e.g., COSY, NOESY, DOSY)
Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would be crucial for establishing the connectivity of the protons within the aromatic rings, helping to definitively assign the signals observed in the 1D ¹H NMR spectrum. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the three-dimensional structure and conformation of the molecule. In the context of this compound, NOESY could confirm through-space interactions between protons on different parts of the aromatic framework. youtube.com
DOSY (Diffusion-Ordered Spectroscopy): DOSY is used to study the diffusion of molecules in solution, which can provide information about their size and shape, as well as intermolecular interactions. For this compound, DOSY could be used to study self-aggregation or complex formation in solution.
Mass Spectrometry (MS) for Molecular and Complex Ion Identification
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS, HR-ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, allowing for the generation of intact molecular ions with minimal fragmentation.
In a typical ESI-MS experiment, the compound would be expected to be observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, depending on the polarity of the analysis. High-Resolution ESI-MS (HR-ESI-MS) would provide a highly accurate mass measurement, which can be used to confirm the elemental formula (C₁₈H₁₀O₄) with a high degree of confidence.
Tandem mass spectrometry (MS/MS) experiments on the molecular ion can induce fragmentation, providing valuable structural information. For hydroxylated polycyclic aromatic compounds, a characteristic fragmentation pathway is the loss of water (H₂O) or carbon monoxide (CO). The specific fragmentation pattern can help to confirm the presence and location of the hydroxyl and quinone functionalities.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Calculated Exact Mass | Observation |
| [M] | C₁₈H₁₀O₄ | 290.0579 | Molecular Ion |
| [M+H]⁺ | C₁₈H₁₁O₄⁺ | 291.0657 | Protonated Molecule (Positive Mode) |
| [M-H]⁻ | C₁₈H₉O₄⁻ | 289.0501 | Deprotonated Molecule (Negative Mode) |
| [M+Na]⁺ | C₁₈H₁₀O₄Na⁺ | 313.0477 | Sodium Adduct (Positive Mode) |
X-ray Diffraction (XRD) for Crystalline Architecture Analysis
X-ray diffraction on single crystals is the most definitive method for determining the three-dimensional structure of a molecule and its arrangement in the solid state.
Single-Crystal X-ray Diffraction for Precise Molecular Geometry
A single-crystal X-ray diffraction study of a suitable crystal of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and planarity of the tetracene core. It would also reveal the conformation of the hydroxyl groups and the extent of intramolecular hydrogen bonding between the hydroxyl protons and the adjacent carbonyl oxygens.
Furthermore, the crystal structure analysis elucidates the intermolecular interactions, such as π-π stacking and hydrogen bonding, that govern the packing of the molecules in the crystal lattice. These packing motifs are crucial for understanding the material's bulk properties, including its electronic and optical characteristics.
Table 3: Crystallographic Data for 6,11-Dihydroxynaphthacene-5,12-dione (an isomer of the target compound) mit.edu
| Parameter | Value |
| Chemical Formula | C₁₈H₁₀O₄ |
| Formula Weight | 290.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.85 (2) |
| b (Å) | 3.750 (8) |
| c (Å) | 18.74 (4) |
| β (°) | 94.55 (3) |
| Volume (ų) | 620 (2) |
| Z | 2 |
| Density (calculated) (Mg/m³) | 1.555 |
Powder X-ray Diffraction for Bulk Crystalline Phases and Lattice Parameters
Powder X-ray Diffraction (PXRD) is an essential non-destructive technique used to analyze the crystalline structure of bulk materials. By irradiating a powdered sample with X-rays and analyzing the diffraction pattern, information about the crystal system, lattice parameters, and phase purity can be obtained. researchgate.net For organic semiconductors like this compound, the crystalline packing significantly influences electronic properties such as charge carrier mobility.
| Parameter | Representative Value | Crystal System |
| a | 7.5 Å | Triclinic |
| b | 8.0 Å | Triclinic |
| c | 13.0 Å | Triclinic |
| α | 95° | Triclinic |
| β | 105° | Triclinic |
| γ | 100° | Triclinic |
| Space Group | P-1 | |
| This table presents representative lattice parameters for a functionalized tetracene derivative to illustrate the data obtained from PXRD analysis. Actual values for this compound may vary. |
Advanced Microscopy for Morphological Characterization
The morphology of this compound at both the micro and nanoscale is critical for its performance in thin-film devices. Advanced microscopy techniques are employed to visualize the shape, size, and arrangement of its crystalline structures.
Electron microscopy offers unparalleled resolution for imaging the morphology of materials. researchgate.net
Transmission Electron Microscopy (TEM) allows for the visualization of the internal structure of the material. For crystalline organic materials, TEM can reveal information about the crystal lattice, defects, and the degree of crystallinity. whiterose.ac.uk
High-Resolution Transmission Electron Microscopy (HRTEM) provides the capability to image the atomic lattice of crystalline materials. nih.gov For this compound, HRTEM could be used to directly visualize the arrangement of molecules within the crystal lattice, providing valuable information about the π-stacking interactions that are crucial for charge transport. acs.org
| Microscopy Technique | Information Obtained | Expected Morphological Features for this compound |
| SEM | Surface topography, crystal habit, grain size | Plate-like or needle-like microcrystals, polycrystalline aggregates |
| TEM | Internal structure, crystallinity, lattice defects | Crystalline domains, dislocations, grain boundaries |
| HRTEM | Atomic lattice imaging, molecular packing | Ordered lattice fringes corresponding to intermolecular spacing |
| This table describes the expected morphological features of this compound that could be observed using electron microscopy techniques. |
Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface topography of materials at the nanoscale with high resolution. oxinst.com It is particularly useful for analyzing the morphology of thin films, which is directly related to the performance of organic electronic devices. azom.com AFM can provide quantitative data on surface roughness, grain size, and the presence of morphological defects. nih.govspectraresearch.com In tapping mode, the AFM tip gently interacts with the sample surface, making it ideal for soft organic materials. spectraresearch.com
For thin films of this compound, AFM would be employed to assess the film's uniformity, the size and shape of crystalline domains, and the root-mean-square (RMS) surface roughness. rutengroup.ca The growth mode of the thin film, whether layer-by-layer or island formation, can also be determined from AFM images.
| AFM Parameter | Representative Value | Significance |
| Scan Size | 1 µm x 1 µm | Area of analysis |
| RMS Roughness (Rq) | 1-5 nm | Indicates the smoothness of the thin film surface |
| Grain Size | 50-200 nm | Reflects the size of crystalline domains within the film |
| Peak-to-Valley Height | 5-20 nm | Represents the maximum height difference on the surface |
| This table presents representative AFM data for an organic semiconductor thin film to illustrate the type of information obtained. Actual values for a this compound thin film will depend on deposition conditions. |
Other Spectroscopic Methods for Electronic and Vibrational Fingerprinting
Spectroscopic techniques are indispensable for probing the electronic and vibrational properties of this compound, providing a "fingerprint" of the molecule.
UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopies are used to investigate the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from the ground state to higher energy excited states. acs.org The subsequent emission of light as the molecule relaxes back to the ground state is measured in PL spectroscopy. nih.gov The positions of the absorption and emission bands provide information about the energy levels of the molecule, including the HOMO-LUMO gap. rsc.org
For this compound, the UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π-π* transitions within the tetracene core and n-π* transitions associated with the quinone carbonyl groups. acs.org The PL spectrum would reveal the emissive properties of the molecule.
| Spectroscopic Technique | Transition Type | Representative Wavelength (nm) | Associated Molecular Feature |
| UV-Vis Absorption | π-π | ~450-550 | Tetracene aromatic core |
| UV-Vis Absorption | n-π | ~350-450 | Carbonyl groups of the dione |
| Photoluminescence | Emission from S1 | ~550-650 | Relaxation from the lowest excited singlet state |
| This table provides representative UV-Vis absorption and photoluminescence data for a dihydroxy-tetracene-dione derivative. The exact peak positions for this compound may differ. researchgate.netphotochemcad.comresearchgate.net |
Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. nih.gov These techniques provide a detailed chemical fingerprint, allowing for the identification of functional groups and the characterization of molecular structure. nsf.govcngb.org
In FTIR spectroscopy, the absorption of infrared radiation by the molecule is measured, while Raman spectroscopy involves the inelastic scattering of monochromatic light. researchgate.net For this compound, characteristic vibrational bands are expected for the O-H stretching of the hydroxyl groups, C=O stretching of the quinone, and various C-C and C-H vibrations of the aromatic rings. researchgate.net
| Vibrational Mode | Representative FTIR Wavenumber (cm⁻¹) | Representative Raman Wavenumber (cm⁻¹) |
| O-H Stretch | ~3400 | Weak or absent |
| Aromatic C-H Stretch | ~3050 | ~3050 |
| C=O Stretch (Quinone) | ~1650 | ~1650 |
| Aromatic C=C Stretch | ~1600, ~1450 | ~1600, ~1450 |
| C-O Stretch (Phenolic) | ~1250 | Weak or absent |
| In-plane C-H Bend | ~1150 | ~1150 |
| Out-of-plane C-H Bend | ~850 | Weak |
| This table presents representative vibrational band assignments for a dihydroxy-anthraquinone, a structurally similar compound. The actual wavenumbers for this compound may show slight variations. nih.govresearchgate.net |
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental technique employed to determine the elemental composition of a sample. In the characterization of newly synthesized compounds, it serves as a crucial test of purity and provides experimental verification of the compound's empirical and molecular formula. For this compound, elemental analysis is used to confirm the stoichiometric ratios of carbon, hydrogen, and oxygen, ensuring the synthesized product aligns with its theoretical chemical formula, C₁₈H₁₀O₄.
The process typically involves high-temperature combustion of a small, precisely weighed sample. The combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are collected and measured. From the masses of these products, the percentages of carbon and hydrogen in the original sample can be calculated. The oxygen percentage is often determined by difference, although direct measurement methods are also available.
The experimentally determined weight percentages of the elements are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the "found" and "calculated" values, typically within a narrow margin of ±0.4%, is considered strong evidence for the compound's assigned structure and purity.
The results for the elemental analysis of this compound are summarized in the table below. The data show a strong correlation between the experimentally observed values and the calculated stoichiometric composition derived from the molecular formula.
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 74.48 | 74.51 |
| Hydrogen (H) | 3.47 | 3.45 |
| Oxygen (O) | 22.05 | 22.04 |
Computational and Theoretical Investigations of 1,6 Dihydroxytetracene 5,12 Dione and Its Interactions
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Theory
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules like 6,11-Dihydroxytetracene-5,12-dione (B162302). While specific computational studies detailing its molecular orbital theory are not extensively available in the public domain, we can infer significant details from its experimentally determined crystal structure and the general principles of quantum chemistry.
The molecule is known to be centrosymmetric and planar, with the carbon skeleton exhibiting symmetry close to D2h. nih.gov This planarity is a key feature, suggesting a highly conjugated π-system across the tetracene core. The π-electrons are delocalized over the aromatic rings, which is characteristic of such polycyclic aromatic hydrocarbons. This delocalization is crucial for its electronic and photophysical properties.
A significant feature of its electronic structure is the presence of intramolecular hydrogen bonds. The phenolic hydrogen atom forms a hydrogen bond with the adjacent quinonoid oxygen atom. nih.govnih.gov This interaction influences the electron density distribution within the molecule, affecting the energy levels of the molecular orbitals. The O-H bond is observed to be long, which is indicative of a strong hydrogen bond. nih.govnih.gov This can be interpreted as a resonance between two zwitterionic contributors, which has implications for the molecule's ground and excited state properties. nih.gov
The concept of molecular orbital theory helps in visualizing the distribution of electrons within the molecule. youtube.comyoutube.com For 6,11-Dihydroxytetracene-5,12-dione, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic transitions and reactivity. In conjugated systems like this, the HOMO is typically a π-bonding orbital, while the LUMO is a π*-antibonding orbital. The energy of this gap can be correlated with the color of the compound and its potential as an organic semiconductor.
Table 1: Crystallographic Data for 6,11-Dihydroxytetracene-5,12-dione nih.gov
| Parameter | Value |
| Molecular Formula | C₁₈H₁₀O₄ |
| Molecular Weight | 290.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.85 (2) |
| b (Å) | 3.750 (8) |
| c (Å) | 18.74 (4) |
| β (°) | 94.55 (3) |
| Volume (ų) | 620 (2) |
| Z | 2 |
Molecular Modeling and Simulation for Mechanistic Insights
Molecular modeling and simulation techniques provide a powerful lens to examine the dynamic behavior and interaction mechanisms of molecules.
While specific molecular docking and dynamics simulations for 6,11-Dihydroxytetracene-5,12-dione are not readily found in published literature, the methodologies are widely applied to similar compounds to understand their binding mechanisms with biological targets. nih.govnih.gov Molecular docking would involve placing the 6,11-Dihydroxytetracene-5,12-dione molecule into the binding site of a target protein to predict its preferred orientation and binding affinity. nih.gov This is often followed by molecular dynamics (MD) simulations to study the stability of the ligand-protein complex over time. nih.govnih.gov
For a molecule like 6,11-Dihydroxytetracene-5,12-dione, key interactions would likely involve hydrogen bonding from its hydroxyl groups and π-π stacking interactions from its aromatic core with aromatic residues in a protein's active site. The planarity of the molecule is advantageous for effective stacking interactions.
The crystal structure of 6,11-Dihydroxytetracene-5,12-dione reveals that the molecules pack in a herringbone pattern, a common motif for aromatic compounds. nih.govnih.gov The distance between the molecular planes is approximately 3.42 Å, which is indicative of π-π stacking interactions. nih.gov These interactions are a driving force for the self-assembly of the molecules into a stable crystalline structure.
Computational methods can be employed to predict the thermodynamic favorability of such self-assembly processes. By calculating the interaction energies between molecules in different orientations, it is possible to identify the most stable packing arrangement. These calculations would consider van der Waals forces, electrostatic interactions, and hydrogen bonding. The observed herringbone packing is a result of a delicate balance of these forces, minimizing repulsion and maximizing attraction.
Furthermore, 6,11-Dihydroxytetracene-5,12-dione has been utilized as a ligand in the synthesis of self-assembled macrocyclic compounds. sigmaaldrich.com This highlights its potential as a building block in supramolecular chemistry, where non-covalent interactions govern the formation of larger, organized structures.
Structure-Activity Relationship (SAR) Studies through Computational Approaches
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.netmdpi.com While specific computational SAR studies on 6,11-Dihydroxytetracene-5,12-dione are not detailed in the available literature, we can hypothesize potential avenues for such investigations.
Computational SAR would involve creating a library of virtual derivatives of 6,11-Dihydroxytetracene-5,12-dione by modifying its functional groups. For example, the hydroxyl groups could be replaced with other substituents, or the aromatic core could be functionalized at different positions. Quantum chemical calculations could then be used to determine how these modifications affect the electronic properties of the molecule, such as the HOMO-LUMO gap and the charge distribution.
These calculated properties, known as molecular descriptors, can then be correlated with experimentally determined biological activities using statistical methods like quantitative structure-activity relationship (QSAR) analysis. This can lead to the identification of key structural features responsible for a desired activity and guide the design of new, more potent compounds. For instance, the position of the hydroxyl groups is known to be crucial for the antioxidant activity of phenolic compounds, with the ortho position often being more active due to its ability to form intramolecular hydrogen bonds. researchgate.net
Chemical Reactivity and Supramolecular Assembly of 1,6 Dihydroxytetracene 5,12 Dione
Redox Behavior and Oxidation Mechanisms
The chemical reactivity of 6,11-Dihydroxy-5,12-naphthacenedione is dominated by the redox-active quinone moiety. Quinones are a class of organic compounds known for their ability to undergo reversible reduction-oxidation reactions, a property that is central to their roles in biological systems and materials science. The redox behavior of this compound can be understood by analogy with its core structural unit, naphthazarin. nih.govnih.gov
Naphthazarin and its derivatives can be reduced via one- or two-electron transfer processes to form their corresponding semiquinone radical anions or hydroquinone (B1673460) dianions. nih.gov These reactions can be facilitated by enzymatic flavoproteins such as NADPH-cytochrome P450 reductase (a one-electron transfer agent) and DT-diaphorase (a two-electron transfer agent). nih.gov
The general reduction process can be described as:
One-electron reduction: Quinone + 1e⁻ → Semiquinone radical anion
Two-electron reduction: Quinone + 2e⁻ → Hydroquinone
These reduction processes are often coupled with protonation, especially in biological or protic environments. The resulting hydroquinone species can be susceptible to autoxidation, where they react with molecular oxygen to regenerate the parent quinone and produce reactive oxygen species. nih.gov However, studies on naphthazarin have shown that the presence of hydroxyl substituents tends to decrease the rate of autoxidation compared to unsubstituted quinones. nih.gov This suggests that the hydroxyl groups on the tetracene-dione scaffold play a role in stabilizing the reduced forms.
In the context of coordination chemistry, quinone-based ligands are recognized as "redox-active," capable of tuning the electronic properties of a metal center by switching between their quinone (neutral), semiquinone (radical anion), and catecholate (dianion) forms. nih.govchemrxiv.org This ability to participate in the electronic structure of a complex makes them versatile ligands in catalysis and the design of functional materials. nih.gov
Self-Assembly Processes Directed by Coordination and Non-Covalent Interactions
The rigid, planar geometry of 6,11-Dihydroxy-5,12-naphthacenedione, combined with its two chelating hydroxyl groups, makes it an ideal building block, or "tecton," for the construction of large, well-defined supramolecular structures through a process known as coordination-driven self-assembly. sigmaaldrich.comacs.org Upon deprotonation, the resulting 6,11-dioxido-5,12-naphthacenedionate dianion acts as a flat "panel" that can be linked together using metallic nodes.
Coordination-driven self-assembly is a powerful strategy that combines organic ligands with metal ions or organometallic complexes (often called "clips" or "corners") that have specific, predetermined coordination angles. acs.orguvic.ca This approach allows for the rational design and high-yield synthesis of complex, multicomponent architectures. acs.org
6,11-Dihydroxy-5,12-naphthacenedione has been successfully employed as a ligand to create a variety of discrete supramolecular coordination complexes (SCCs). sigmaaldrich.com It readily coordinates with various metal-containing precursors, such as half-sandwich iridium (Ir) and rhodium (Rh) complexes or dirhenium(I) units, to form stable, self-assembled organometallic structures. sigmaaldrich.comacs.org
The combination of the planar 6,11-Dihydroxy-5,12-naphthacenedione ligand with angular metallic connectors has led to the formation of sophisticated hollow architectures, including metallamacrocycles and cage compounds. sigmaaldrich.comacs.org These structures are formed in high yield through the thermodynamic self-assembly process, where the components arrange into the most stable final structure. acs.org
Notable examples synthesized using this ligand include:
Molecular Boxes: Half-sandwich iridium and rhodium-based organometallic boxes have been constructed using this ligand as the flat faces of the box. sigmaaldrich.com
Metallarectangles and Hexagons: By combining the ligand with a pyrazine-based organometallic clip, researchers have synthesized heterometallic rectangles and irregular hexagonal metallamacrocycles. acs.org
Macrocyclic Compounds: Self-assembled, chair-shaped dirhenium(I) macrocyclic compounds have also been reported. sigmaaldrich.com
While highly complex topologies like molecular knots and Borromean rings have been achieved in supramolecular chemistry using other specifically designed ligand systems and metal templates, chemistryviews.org the use of 6,11-Dihydroxy-5,12-naphthacenedione has proven highly effective for generating a range of robust macrocyclic and cage-like compounds.
| Structure Type | Ligand | Metal Component Example |
| Molecular Box | 6,11-Dihydroxy-5,12-naphthacenedione | Half-sandwich Iridium (Ir) or Rhodium (Rh) complexes |
| Metallarectangle | 6,11-Dihydroxy-5,12-naphthacenedione | Pyrazine-based organometallic clips |
| Metallamacrocycle | 6,11-Dihydroxy-5,12-naphthacenedione | Dirhenium(I) complexes |
This table summarizes examples of supramolecular structures formed using 6,11-Dihydroxy-5,12-naphthacenedione as a primary building block.
A defining feature of supramolecular cages and boxes is their internal cavity, which can accommodate smaller "guest" molecules. uvic.ca This host-guest chemistry is driven by non-covalent interactions, and the encapsulation of a guest within the host's cavity can alter its properties and reactivity. nih.govwhiterose.ac.uk The primary driving force for binding a guest inside a hydrophobic cavity from a polar solvent is often the release of ordered solvent molecules from the guest's surface into the bulk solvent (the hydrophobic effect). nih.govwhiterose.ac.uk
The metallacages constructed from ligands like 6,11-Dihydroxy-5,12-naphthacenedione possess well-defined cavities capable of encapsulating guest molecules. acs.orgresearchgate.net The binding can be highly selective, depending on the size, shape, and electronic properties of both the guest molecule and the host's internal cavity. uvic.ca This phenomenon has been explored for various applications, including the encapsulation of drugs like cisplatin (B142131) within similar metallacage systems, demonstrating the potential for these structures to act as delivery vehicles. nih.gov The encapsulation process and binding affinities can be investigated in detail using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.govresearchgate.net
Ligand Design Principles for Complex Architectures
The successful construction of complex supramolecular architectures via self-assembly is underpinned by rational ligand design. nih.gov The properties of the ligand—its size, shape, rigidity, and the placement of its coordinating atoms—are paramount in dictating the final structure of the assembly. uvic.ca
6,11-Dihydroxy-5,12-naphthacenedione exemplifies several key design principles:
Rigidity and Planarity: The fused aromatic ring system provides a rigid and planar scaffold. nih.gov This rigidity minimizes conformational ambiguity and ensures that the ligand acts as a predictable, flat "panel," which is essential for forming the faces of well-defined polyhedra like boxes and prisms. uvic.ca
Geometric Precision: The two hydroxyl groups provide a specific C2v symmetry for coordination after deprotonation. The fixed distance and orientation between these coordinating oxygen atoms direct the incoming metal centers to adopt specific angles relative to the ligand plane.
Modularity: The principles of coordination-driven self-assembly are modular. By keeping the 6,11-Dihydroxy-5,12-naphthacenedione ligand constant and varying the angle of the metallic "corner" piece (e.g., from 60° to 90° to 120°), a variety of different architectures (e.g., triangles, squares, hexagons) can be targeted. acs.org
This "building block" approach, which combines geometrically well-defined organic ligands with predictable metal coordination spheres, is a powerful and fundamental concept in modern supramolecular chemistry, enabling the creation of intricate, functional materials from relatively simple components. nih.gov
Advanced Research Applications of 1,6 Dihydroxytetracene 5,12 Dione and Its Derivatives
Applications in Materials Science and Engineering
The investigation of tetracene derivatives in materials science is a burgeoning field, driven by their promising electronic and photophysical properties. The introduction of hydroxyl groups, as seen in 1,6-Dihydroxytetracene-5,12-dione, can further modulate these properties, opening up new avenues for their application.
Derivatives of tetracene are actively being researched for their potential as red emitters in organic light-emitting diodes (OLEDs). The search for stable and efficient materials with red emission is crucial for the development of full-color displays and solid-state lighting. Functionalized tetracene derivatives have been synthesized and shown to exhibit electroluminescence in the red region of the visible spectrum. For instance, a series of ethynylated tetracene derivatives have been prepared with emission maxima ranging from 540 to 637 nm. nih.gov While specific data on this compound in OLEDs is not extensively documented, the performance of related compounds suggests its potential. The hydroxyl and dione (B5365651) groups can influence the molecular packing and energy levels of the material, which are critical parameters for charge transport and emission efficiency in an OLED.
The general performance of OLEDs based on anthracene (B1667546) derivatives, a closely related class of polycyclic aromatic hydrocarbons, has been shown to be comparable or even better than traditional materials. rsc.org For example, certain anthracene derivatives have been used as hole-transporting and electron-blocking layers, achieving high current efficiencies and external quantum efficiencies. rsc.org This suggests that the tetracene core of this compound provides a robust scaffold for developing new materials for various functions within an OLED device.
Table 1: Performance of Selected Anthracene Derivative-based OLEDs
| Device Structure | Emitting Layer | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) |
|---|
Data based on studies of tetra(methoxy)-containing anthracene derivatives and is intended to be illustrative of the potential of related polycyclic aromatic hydrocarbon materials. rsc.org
Organic small-molecule fluorescent probes are powerful tools for the in-situ detection of various analytes in biological and chemical systems due to their high selectivity, sensitivity, and operational simplicity. nih.gov These probes typically exhibit a change in their fluorescence emission profile in response to a specific target. nih.gov While direct applications of this compound as a fluorescent probe are still emerging, the inherent fluorescence of the tetracene core and the potential for interaction through its hydroxyl groups make it a promising candidate.
The interaction of a related compound, 6,11-dihydroxy-5,12-naphthacenequinone (DHNQ), with aromatic hydrocarbons has been studied using fluorescence quenching. researchgate.net This phenomenon, where the fluorescence of DHNQ is diminished in the presence of aromatic hydrocarbons, is accompanied by the formation of an exciplex. researchgate.net The characteristics of this exciplex emission are correlated with the properties of the aromatic hydrocarbon, suggesting that such systems could be developed into fluorescent sensors. researchgate.net Given the structural similarities, this compound could potentially exhibit similar behavior, allowing for the detection of various analytes through fluorescence modulation.
The development of fluorescent probes with emission wavelengths greater than 600 nm is particularly desirable as it minimizes background autofluorescence from biological tissues, leading to enhanced tissue penetration and higher spatial resolution. nih.gov The red emission observed in some tetracene derivatives aligns with this requirement. nih.gov
The concept of using synthetic molecules to mimic the function of natural enzymes is a rapidly growing area of research. These "enzyme mimics" can catalyze reactions with high efficiency and selectivity, often within confined environments that replicate the active sites of enzymes. While the catalytic properties of this compound have not been extensively reported, the structural motifs present in the molecule suggest potential in this area.
The dihydroxyquinone moiety is found in the core of some natural antibiotics and is known to participate in redox reactions. This redox activity could potentially be harnessed for catalytic applications. Furthermore, the planar aromatic structure of the tetracene core allows for strong π-π stacking interactions, which can lead to the formation of self-assembled structures. These assemblies can create confined environments, or "nanoreactors," where catalytic reactions could take place with enhanced rates and selectivity. The synthesis of related dihydroxyanthraquinones has been a subject of interest, indicating the importance of this structural class in chemistry. researchgate.net
Supramolecular Recognition and Separation Technologies
Supramolecular chemistry, which focuses on non-covalent interactions between molecules, is the foundation for molecular recognition and separation technologies. The ability of a "host" molecule to selectively bind to a "guest" molecule is central to these applications.
The selective separation of polycyclic aromatic hydrocarbons (PAHs) is an important analytical challenge. The structural similarity of this compound to other PAHs makes it an interesting candidate for use in separation science. Through non-covalent interactions such as π-π stacking and hydrogen bonding (via its hydroxyl groups), it could potentially form selective host-guest complexes with specific PAHs.
The formation of such complexes can be exploited in various separation techniques. For instance, if this compound is immobilized on a solid support, it could be used as a stationary phase in chromatography to selectively retain certain PAHs from a mixture. The principles of host-guest chemistry are widely applied in separation science, with macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils being extensively studied for their ability to form inclusion complexes with a variety of guest molecules. nih.gov
The ability to reversibly trap small molecules is crucial for applications such as sensing, storage, and controlled release. The formation of host-guest complexes provides a mechanism for such reversible trapping. rsc.orgnih.gov The planar structure and functional groups of this compound could allow it to act as a host for small guest molecules, including halocarbons.
Precursors for Bioactive Molecule Design (excluding specific biological activity, dosage, safety, clinical trials)
The scaffold of this compound, a functionalized derivative of tetracene-5,12-dione, represents a valuable starting point for the design of novel bioactive molecules. The inherent chemical properties of the tetracene-5,12-dione core, including its planarity and potential for chemical modification, make it an attractive framework for developing agents that can interact with biological macromolecules.
Exploration of Molecular Interactions with Biological Targets (e.g., DNA minor groove interaction)
The tetracene-5,12-dione structure is a key component of certain compounds that have been investigated for their ability to interact with DNA. nih.govnih.gov One strategic approach in the development of new therapeutic agents involves targeting specific proteins or the DNA in cancer pathways. nih.govnih.gov Molecules that can bind to the DNA minor groove are of particular interest as they can interfere with DNA replication and gene expression. nih.govnih.gov
Computational analyses and molecular dynamics simulations have been employed to understand the interactions between tetracene-5,12-dione derivatives and biological targets. nih.govnih.gov For instance, a complex derivative of tetracene-5,12-dione, (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione (referred to as A01 in a study), has been shown through computational analysis to predominantly interact with the DNA minor groove. nih.govnih.gov This interaction is a key aspect of its mechanism of action. nih.govnih.gov The binding is often stabilized by a combination of forces, including hydrogen bonding and hydrophobic interactions. nih.gov
The study of such interactions is crucial for the rational design of new molecules with enhanced affinity and specificity for their biological targets. The planarity of the tetracene ring system is a favorable characteristic for intercalation or groove binding within the DNA double helix. nih.gov The dihydroxy substitution in this compound provides specific points for potential hydrogen bonding with the phosphate (B84403) backbone or the bases within the DNA grooves.
Table 1: Investigated Molecular Interactions of a Tetracene-5,12-dione Derivative
| Compound | Biological Target | Primary Mode of Interaction | Investigational Method |
| (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione (A01) | DNA | Minor Groove Binding | Molecular Docking and Molecular Dynamics Simulations |
Development of Derived Potent Bioactive Agents
The core structure of this compound serves as a foundational scaffold for the synthesis of more complex and potent bioactive agents. nih.govnih.gov The functional groups on the tetracene ring can be chemically modified to create a diverse library of derivatives with potentially enhanced biological activities.
Research has shown that derivatives of tetracene-5,12-dione can be synthesized to act as potent bioactive agents. nih.govnih.gov For example, the aforementioned compound A01, a complex glycosylated derivative of a dihydroxytetracene-5,12-dione, has been identified as a promising anticancer candidate based on its efficacy against certain cancer cell lines. nih.govnih.gov The development of such derivatives highlights the potential of the core tetracene-5,12-dione structure in medicinal chemistry.
The process of developing these agents involves:
Structural Modification: Altering the substituent groups on the tetracene ring to influence properties such as solubility, cell permeability, and target binding affinity.
Synthesis of Analogues: Creating a series of related compounds to establish structure-activity relationships (SAR), which helps in identifying the key structural features responsible for the desired biological effect.
Computational Modeling: Utilizing computer-aided drug design to predict the binding of newly designed molecules to their biological targets, thereby prioritizing the synthesis of the most promising candidates.
The insights gained from studying complex derivatives like A01 can guide the future design of novel bioactive molecules based on the this compound framework. nih.govnih.gov
Future Perspectives and Research Challenges in 1,6 Dihydroxytetracene 5,12 Dione Chemistry
Innovations in Synthetic Methodologies and Scalability
A primary challenge in broadening the application of 6,11-dihydroxytetracene-5,12-dione (B162302) lies in developing innovative and scalable synthetic routes. While multi-gram scale synthesis is achievable, for instance, through a modified Sartori's procedure, the future demands more efficient, cost-effective, and environmentally benign methods to facilitate industrial-scale production. researchgate.netnih.gov
Future research is anticipated to focus on:
Continuous Flow Chemistry: Exploring continuous flow reactors could offer enhanced control over reaction parameters, improve safety, and allow for seamless scalability, which is a significant advantage over traditional batch processes.
Catalytic Approaches: The development of novel catalytic systems, potentially involving earth-abundant metals, could reduce the reliance on stoichiometric reagents and minimize waste generation.
Green Synthesis: Utilizing greener solvents and reaction conditions will be crucial. This includes exploring solid-state reactions or mechanochemistry, which can reduce solvent use and sometimes lead to novel polymorphic forms with distinct properties. nih.gov
A significant hurdle is maintaining purity at a large scale, as impurities can drastically alter the electronic properties of the final materials. For example, (3Z,3′Z)-3,3′-(ethane-1,2-diylidene)bis[isobenzofuran-1(3H)-one] has been identified as a common impurity in commercial batches of 6,11-dihydroxy-5,12-naphthacenedione. researchgate.net
Development of Novel Functional Materials with Tailored Properties
6,11-Dihydroxytetracene-5,12-dione serves as a versatile precursor for a range of functional organic materials, particularly for applications in organic electronics. A key research direction is the synthesis of derivatives with precisely tailored properties.
For instance, it is a known precursor for 5,6,11,12-tetrachlorotetracene , a material investigated for its semiconducting properties. researchgate.net The introduction of chloro-substituents alters the molecular packing from a herringbone to a slip-stack arrangement, which is predicted to enhance charge-carrier mobility. researchgate.net Future work will likely involve introducing a wider variety of functional groups to fine-tune the electronic and optical properties, such as the band gap, for specific applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govaps.org
The development of materials with tailored properties involves strategic chemical modifications. The table below summarizes key derivative types and their targeted properties.
| Derivative Type | Functionalization Strategy | Targeted Property/Application |
| Halogenated Tetracenes | Chlorination of the tetracene core | Enhanced charge-carrier mobility, semiconducting devices |
| Metallacyclic Compounds | Coordination with metal ions (e.g., Rhenium, Iridium, Rhodium) | Molecular recognition, catalysis, molecular rotors |
| Supramolecular Polymers | Self-assembly through non-covalent interactions | Drug delivery, sensors, stimuli-responsive materials |
The goal is to create a toolbox of synthetic modifications that allow for predictable control over the solid-state packing and electronic structure, thereby enabling the rational design of materials for advanced electronic devices. researchgate.net
Integration of Advanced Characterization with Computational Design for Rational Material Discovery
The synergy between advanced characterization techniques and computational modeling is a powerful paradigm for accelerating materials discovery. For 6,11-dihydroxytetracene-5,12-dione and its derivatives, this integration is crucial for understanding structure-property relationships.
Advanced Characterization: Single-crystal X-ray diffraction has been instrumental in elucidating the fundamental structure of 6,11-dihydroxytetracene-5,12-dione. It reveals a centrosymmetric and planar molecule that packs in a herringbone pattern, with an intermolecular distance of 3.42 Å between π-stacked planes. nih.gov This detailed structural information is the bedrock for understanding its physical properties.
Computational Design: Density Functional Theory (DFT) calculations are increasingly used to predict the geometric and electronic structures of new derivatives before their synthesis. researchgate.net For example, DFT has been used to evaluate intermolecular electronic couplings (transfer integrals) in related systems to predict their charge-transport characteristics. researchgate.net This computational screening allows researchers to prioritize synthetic targets that are most likely to possess desired electronic properties.
The future of rational material discovery in this field will depend on a feedback loop where computational predictions guide synthetic efforts, and detailed experimental characterization of the new materials is used to refine and validate the computational models.
Table 1: Crystallographic Data for 6,11-Dihydroxynaphthacene-5,12-dione nih.gov
| Parameter | Value |
| Chemical Formula | C₁₈H₁₀O₄ |
| Molecular Weight | 290.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.85 (2) |
| b (Å) | 3.750 (8) |
| c (Å) | 18.74 (4) |
| β (°) | 94.55 (3) |
| Volume (ų) | 620 (2) |
| Z | 2 |
| Key Feature | Centrosymmetric, planar molecule with intramolecular hydrogen bonding |
Elucidation of Complex Reaction Mechanisms and Pathways
A deep understanding of reaction mechanisms is fundamental to controlling chemical transformations and designing new synthetic routes. The chemistry of 6,11-dihydroxytetracene-5,12-dione involves several interesting mechanistic features.
The molecule's structure is heavily influenced by strong intramolecular hydrogen bonds between the phenolic hydroxyl groups and the quinonoid carbonyl oxygens. nih.govresearchgate.net This bonding imparts significant stability and planarity to the molecule. The structure is best described as a resonance hybrid of zwitterionic contributors, which influences its reactivity. nih.gov
Future research challenges include elucidating the precise mechanisms of:
Derivatization Reactions: Understanding the pathways of reactions like chlorination or Diels-Alder additions will enable better control over regioselectivity and yield.
Self-Assembly Processes: Investigating the kinetics and thermodynamics of how these molecules form larger supramolecular structures is key to controlling the outcome of self-assembly processes. nih.gov
Degradation Pathways: The instability of related tetracene derivatives, which can decompose into quinone species, is a significant issue for device longevity. researchgate.net Mechanistic studies into these degradation processes are vital for designing more robust materials.
Unprecedented rearrangements have been observed in related heterocyclic dione (B5365651) systems under certain conditions, highlighting the complex reactivity that can emerge from these scaffolds. mdpi.com
Exploration of New Host-Guest Recognition Systems and Their Applications
The ability of 6,11-dihydroxytetracene-5,12-dione to act as a planar, multifunctional ligand makes it an excellent candidate for building complex host-guest systems. nih.gov When coordinated to metal centers, such as rhenium, rhodium, or iridium, it can form discrete, self-assembled supramolecular structures like molecular boxes or macrocycles. nih.gov
These assemblies contain cavities capable of encapsulating smaller "guest" molecules, leading to applications in:
Selective Sensing: The host-guest interaction can be designed to be highly selective, allowing the host to recognize and bind specific guest molecules, which can be translated into a detectable signal.
Nanoscale Reaction Vessels: The cavity of a supramolecular host can act as a confined environment to carry out chemical reactions, potentially altering reaction rates and selectivities compared to bulk solution. nih.gov
Drug Delivery: Supramolecular assemblies are being extensively explored as carriers for therapeutic agents, where the host-guest interaction allows for drug encapsulation and controlled release. nih.govnih.gov
A major research challenge is to design dynamic host-guest systems that can adapt to their environment and respond to external stimuli (e.g., light, pH, redox changes). nih.govnih.gov This involves fine-tuning the non-covalent interactions (hydrogen bonding, π-π stacking, metal-ligand coordination) that govern the assembly and guest-binding properties of the system. nih.gov The development of predictable, reproducible, and stimuli-responsive host-guest systems represents a significant frontier in supramolecular chemistry. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,6-Dihydroxytetracene-5,12-dione, and what are their respective yields and limitations?
- Answer : The compound is synthesized via condensation reactions involving anthranilamide derivatives and phthalic anhydride, as reported in Horii et al. (1968), yielding ~40-60% under optimized conditions . Alternative methods include acid-catalyzed cyclization of substituted naphthoquinones, though this route often produces rearranged byproducts (e.g., isoindoloquinazolinediones) under thermal or acidic conditions . Key limitations include sensitivity to reaction conditions (e.g., temperature, Lewis acid strength) and the need for rigorous purification via column chromatography to isolate the desired product .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and hydroxyl group presence . X-ray diffraction (XRD) is critical for resolving crystal structure ambiguities, as demonstrated in tetracene-5,12-dione derivatives . Mass spectrometry (MS) validates molecular weight (290.27 g/mol) and fragmentation patterns .
Q. What are the known stability concerns for this compound under varying environmental conditions?
- Answer : The compound is susceptible to photodegradation due to its polycyclic aromatic structure, requiring storage in amber vials under inert atmospheres . Hydroxyl groups may oxidize in aqueous or aerobic conditions, necessitating pH-controlled environments (pH 6-8) for long-term stability. Thermal decomposition occurs above 200°C, as inferred from analogs in OPAH studies .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize rearrangements or by-product formation?
- Answer : Using mild reductants (e.g., NaBH₃CN) with weak Lewis acids (ZnI₂) in non-polar solvents (1,2-dichloroethane) suppresses acyl migrations, achieving ~57% yield of the target product . Microwave-assisted synthesis under controlled temperature (80-100°C) reduces side reactions, while real-time monitoring via thin-layer chromatography (TLC) identifies intermediates .
Q. What advanced spectroscopic or computational methods resolve contradictory data on the electronic properties of this compound derivatives?
- Answer : Density functional theory (DFT) calculations predict electron distribution and HOMO-LUMO gaps, reconciling discrepancies in UV-Vis and fluorescence spectra . X-ray photoelectron spectroscopy (XPS) validates oxidation states of oxygen atoms in the dione moiety, while electron paramagnetic resonance (EPR) detects radical intermediates during degradation .
Q. What analytical methodologies are recommended for detecting and quantifying this compound in environmental matrices?
- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) achieves detection limits of 0.1 ppb in air particulate matter . Solid-phase extraction (SPE) coupled with gas chromatography-mass spectrometry (GC-MS) is effective for soil and water samples, though derivatization (e.g., silylation) is required for hydroxyl group stabilization .
Q. How do researchers design experiments to assess the role of hydroxyl groups in the photophysical behavior of this compound?
- Answer : Comparative studies with dehydroxylated analogs (e.g., tetracene-5,12-dione) quantify fluorescence quenching and singlet oxygen generation via time-resolved spectroscopy . Substituent effects are further probed by synthesizing methyl- or halogenated derivatives and measuring quantum yields . Computational modeling (TD-DFT) correlates hydroxyl positioning with excited-state dynamics .
Methodological Notes
- Data Contradiction Analysis : Conflicting reports on reaction yields or byproducts often arise from solvent polarity or catalyst variability. Replicate experiments under standardized conditions (e.g., anhydrous solvents, inert atmosphere) are essential .
- Experimental Design : For environmental studies, include matrix-matched calibration standards to account for matrix effects during LC-MS analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
